3-(2-fluorophenyl)-N-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
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Description
3-(2-fluorophenyl)-N-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C24H18FN5O2 and its molecular weight is 427.439. The purity is usually 95%.
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Scientific Research Applications
Biological Activity Prediction and Synthesis
A study by Danylchenko, Drushlyak, and Kovalenko (2016) aimed to predict the biological activity of compounds related to 3-(2-fluorophenyl)-N-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide. They used computer modeling to identify compounds with potential antineurotic activity, particularly for treating male reproductive and erectile dysfunction. The compounds were categorized as slightly toxic or practically nontoxic (Danylchenko, Drushlyak, & Kovalenko, 2016).
Inotropic Activity
Liu et al. (2009) synthesized and evaluated derivatives for positive inotropic activity. One derivative, 1-(2-fluorobenzyl)-N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl)piperidine-4-carboxamide, demonstrated significant inotropic activity, suggesting potential cardiac applications (Liu et al., 2009).
Antimicrobial Properties
Pokhodylo et al. (2021) explored the antimicrobial activities of related compounds against various pathogens, including bacteria and fungi. They identified compounds with potent antibacterial effects against Staphylococcus aureus and significant activity against Candida albicans (Pokhodylo et al., 2021).
Anticancer Activity
A study by Reddy et al. (2015) involved the synthesis of triazolo[4,3-a]-quinoline derivatives and their evaluation for anticancer activity. Certain compounds showed significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines (Reddy et al., 2015).
Benzodiazepine Binding Activity
Francis et al. (1991) investigated tricyclic heterocycles related to the compound for their affinity to the benzodiazepine receptor. Some derivatives were found to be potent antagonists in rat models, indicating potential in treating anxiety disorders (Francis et al., 1991).
Properties
IUPAC Name |
3-(2-fluorophenyl)-N-[(4-methylphenyl)methyl]-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN5O2/c1-14-6-8-15(9-7-14)13-26-23(31)16-10-11-18-20(12-16)30-22(27-24(18)32)21(28-29-30)17-4-2-3-5-19(17)25/h2-12,29H,13H2,1H3,(H,26,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTJHNIHGOJUEIA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N=C4N3NN=C4C5=CC=CC=C5F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.